REACTION_SMILES
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[CH:1]12[N:2]([C:16](=[O:17])[O:18][CH2:19][CH3:20])[CH2:3][CH2:4][CH:5]1[CH2:6][N:7]([C:9]([O:10][C:11]([CH3:12])([CH3:13])[CH3:14])=[O:15])[CH2:8]2.[CH:32]([Cl:33])([Cl:34])[Cl:35].[c:21]1([CH3:22])[cH:23][cH:24][c:25]([S:26]([OH:27])(=[O:28])=[O:29])[cH:30][cH:31]1>>[CH:1]12[N:2]([C:16](=[O:17])[O:18][CH2:19][CH3:20])[CH2:3][CH2:4][CH:5]1[CH2:6][NH:7][CH2:8]2
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Name
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CCOC(=O)N1CCC2CN(C(=O)OC(C)(C)C)CC21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N1CCC2CN(C(=O)OC(C)(C)C)CC21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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Type
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product
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Smiles
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CCOC(=O)N1CCC2CNCC21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |